benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Some benzofuran derivatives have been found to have antimicrobial properties . For example, benzofuran carbohydrazide displayed excellent activities against E. coli and S. aureus .
Biochemical pathways
Benzofuran derivatives have been found to affect a wide range of biological and pharmacological pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of action
Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The imidazole ring can be introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a fused benzene and pyrrole ring, similar in structure to benzofuran but with different biological activities.
Uniqueness
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combined benzofuran and imidazole rings, which confer a distinct set of biological activities and chemical reactivity . This dual functionality makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOCRDNFQPMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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